molecular formula C8H8N2O B090631 (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol CAS No. 1352395-31-3

(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol

Cat. No.: B090631
CAS No.: 1352395-31-3
M. Wt: 148.16 g/mol
InChI Key: KSNYCVDTCVBBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrrolo[2,3-c]pyridin-4-yl)methanol is a chemical compound with the CAS registry number 882881-15-4 and the molecular formula C8H8N2O . It belongs to the class of pyrrolopyridines (azaindoles), which are privileged scaffolds in medicinal chemistry and drug discovery due to their versatility as building blocks for more complex molecules . These heterocyclic cores are recognized as bioisosteres for purines and other native structures, making them highly valuable in the design of targeted therapeutic agents . While specific biological data for this compound is not extensively published, analogous pyrrolopyridine derivatives have demonstrated significant pharmacological activities. For instance, 7-azaindole-based compounds are found in several FDA-approved drugs, such as the CSF1R inhibitor Pexidartinib and the B-Raf inhibitor Vemurafenib . Other research highlights the 1H-pyrrolo[3,2-c]pyridine scaffold as a core structure in potent and selective allosteric antagonists for metabolic glutamate receptors (mGluR5) , as well as in the development of orally bioavailable inhibitors of the kinase MPS1, a target of interest in oncology . The hydroxymethyl group at the 4-position of this compound provides a reactive handle for further synthetic elaboration, allowing researchers to incorporate this heterocyclic system into larger molecular architectures or probe molecules through conjugation and linker strategies. This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1352395-31-3

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-4-ylmethanol

InChI

InChI=1S/C8H8N2O/c11-5-6-3-9-4-8-7(6)1-2-10-8/h1-4,10-11H,5H2

InChI Key

KSNYCVDTCVBBAT-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CN=C2)CO

Canonical SMILES

C1=CNC2=C1C(=CN=C2)CO

Synonyms

4-(HydroxyMethyl)-6-azaindole

Origin of Product

United States

Foundational & Exploratory

4-Hydroxymethyl-6-azaindole: A Strategic Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hydroxymethyl-6-azaindole (IUPAC: (1H-pyrrolo[2,3-c]pyridin-4-yl)methanol) building block represents a high-value scaffold in modern medicinal chemistry, particularly within fragment-based drug discovery (FBDD) targeting protein kinases.[1] As a bioisostere of both indole and purine, the 6-azaindole core offers distinct physicochemical advantages—specifically improved aqueous solubility and a unique hydrogen-bonding profile—while the C4-hydroxymethyl handle provides a versatile vector for probing solvent-exposed regions of ATP-binding pockets. This guide details the physicochemical properties, synthetic routes, and functionalization strategies required to effectively deploy this scaffold in drug development.

Part 1: Structural & Physicochemical Profile

Bioisosterism and Solvation

The 6-azaindole core is structurally distinct from its isomers (4-, 5-, and 7-azaindole) due to the positioning of the pyridine nitrogen. Unlike the commonly used 7-azaindole, which mimics the N7 of purine, the 6-azaindole places the nitrogen atom in a position that often interacts with water networks or specific residues (e.g., Thr gatekeepers) in kinase hinge regions.

PropertyIndole7-Azaindole6-AzaindoleImplication for Drug Design
H-Bond Donors 1 (NH)1 (NH)1 (NH)Conserved hinge binder (donor).
H-Bond Acceptors 01 (N7)1 (N6)N6 allows unique water-mediated bridges.
pKa (Conj. Acid) -2.44.595.61 6-Aza is more basic than 7-aza, influencing solubility at physiological pH [1].
Lipophilicity HighModerateLowReduced LogP improves oral bioavailability.
The C4-Vector Advantage

In many kinase co-crystal structures (e.g., JAK, c-Met), the C4 position of the azaindole scaffold points towards the solvent front. Functionalizing this position with a hydroxymethyl group serves two critical purposes:

  • Solubility Anchor: The polar hydroxyl group lowers LogD.

  • Synthetic Handle: It allows for the rapid attachment of solubilizing tails (morpholines, piperazines) or warheads (acrylamides) via ether or amine linkages.

Part 2: Synthesis & Manufacturing

The synthesis of 4-hydroxymethyl-6-azaindole is non-trivial due to the electron-deficient nature of the pyridine ring, which resists direct electrophilic aromatic substitution at C4. The most robust industrial route relies on Palladium-catalyzed carbonylation of a 4-chloro precursor.

Retrosynthetic Analysis

The target is best accessed via reduction of methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate , which is derived from 4-chloro-6-azaindole .

Validated Synthetic Protocol
Step 1: Preparation of 4-Chloro-6-azaindole

Starting Material: 2-chloro-4-aminopyridine. Method: Reaction with pyruvic aldehyde dimethyl acetal followed by Lewis acid-mediated cyclization (modified Bartoli or Fischer indole synthesis adapted for azaindoles).

Step 2: Pd-Catalyzed Carbonylation (The Critical Step)

Direct lithiation of 4-chloro-6-azaindole is risky due to competing deprotonation at N1 or C2. Carbonylation is preferred for scalability.

  • Reagents: Pd(OAc)₂ (5 mol%), dppp (1,3-bis(diphenylphosphino)propane), Et₃N, MeOH.

  • Conditions: CO atmosphere (50 psi), 100°C, 12-24 h.

  • Mechanism: Oxidative addition of Pd(0) into the C4-Cl bond, followed by CO insertion and methanolysis.

  • Note: N1-protection (e.g., with SEM or Boc) is often required prior to this step to prevent catalyst poisoning by the free azaindole nitrogen.

Step 3: Reduction to Alcohol
  • Reagents: LiAlH₄ (2.0 equiv) or DIBAL-H in THF at 0°C.

  • Procedure:

    • Dissolve the ester intermediate in anhydrous THF.

    • Add reducing agent dropwise under Argon.

    • Quench with Fieser method (H₂O, 15% NaOH, H₂O) to generate granular precipitates for easy filtration.

    • Yield: Typically 85-95% for this step.

SynthesisWorkflow Start 4-Chloro-6-azaindole (Commercial/Synthesized) Protect N1-Protection (SEM/Boc) Start->Protect NaH, SEM-Cl Carbonyl Pd-Catalyzed Carbonylation (CO, MeOH, Pd(OAc)2) Protect->Carbonyl Step 2 Ester Intermediate: Methyl 6-azaindole-4-carboxylate Carbonyl->Ester Reduce Reduction (LiAlH4 / THF) Ester->Reduce Step 3 Target Target: 4-Hydroxymethyl-6-azaindole Reduce->Target Deprotection (if needed)

Figure 1: Validated synthetic workflow from the chloro-precursor to the hydroxymethyl target.

Part 3: Reactivity & Functionalization Guide

Once synthesized, the 4-hydroxymethyl-6-azaindole serves as a divergent intermediate. The reactivity of the hydroxymethyl group is modulated by the electron-withdrawing nature of the pyridine ring.

Activation of the Hydroxyl Group

The C4-CH₂OH group is benzylic-like but deactivated by the pyridine nitrogen (electron sink).

  • Chlorination: Treatment with SOCl₂ (thionyl chloride) yields the 4-chloromethyl derivative. This is highly reactive and prone to hydrolysis; use immediately for alkylations.

  • Mesylation: MsCl/Et₃N is often unstable due to spontaneous cyclization or polymerization. The chloride is the preferred electrophile.

Oxidation to Aldehyde

Converting the alcohol to 6-azaindole-4-carboxaldehyde allows for reductive amination (installing solubilizing amines).

  • Reagent: MnO₂ (10-20 equiv) in DCM or EtOAc.

  • Protocol: Stir at room temperature for 12h. Filter through Celite.

  • Advantage: Avoids over-oxidation to the carboxylic acid, which is difficult to manipulate.

Regioselective N-Alkylation

When alkylating the azaindole core, N1 (pyrrole) vs. N6 (pyridine) selectivity is governed by base strength.

  • Strong Base (NaH): Deprotonates N1-H (pKa ~15), leading to exclusive N1-alkylation .

  • Neutral Conditions: Electrophiles may attack the N6 lone pair (quaternization), though this is less common with the 4-hydroxymethyl substituent providing steric bulk.

Part 4: Applications in Kinase Inhibitor Design

Case Study: Targeting the Hinge Region

In the design of inhibitors for c-Met and JAK family kinases, the 6-azaindole core binds to the ATP hinge region via:

  • N1-H: Hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu/Leu).

  • N6: Hydrogen bond acceptor from the backbone amide.

The 4-hydroxymethyl group projects into the solvent-exposed region (ribose binding pocket). This allows for the attachment of "tail" groups that modulate pharmacokinetic properties without disrupting the primary binding mode.

Fragment Growing Strategy
  • Start: 4-hydroxymethyl-6-azaindole (Fragment).

  • Grow: Convert OH to Cl, then displace with a variety of amines (e.g., N-methylpiperazine, morpholine).

  • Test: Measure IC50 and solubility. The polar tail typically improves microsomal stability and reduces plasma protein binding.

References

  • Popowycz, F., et al. (2007).[2] "Synthesis and reactivity of 4-, 5- and 6-azaindoles." Tetrahedron, 63(36), 8689–8707.[2] Link[2]

  • Loll, B., et al. (2010). "Synthesis and biological evaluation of 6-azaindole derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(15), 4560-4564.
  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Hands, D., et al. (1996). "A Convenient Synthesis of 6-Azaindoles." Synthesis, 1996(7), 877-882.

Sources

Technical Guide: Comparative Analysis of 1H-Pyrrolo[2,3-c]pyridine vs. 1H-Pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and heterocyclic drug candidates, the "Nitrogen Scan"—systematically moving a nitrogen atom around a scaffold—is a high-impact strategy. This guide analyzes the critical differences between the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffolds.

While 7-azaindole is a privileged structure for ATP-competitive kinase inhibition (mimicking adenine), 6-azaindole serves as a powerful bioisostere to modulate basicity (pKa) , solubility , and selectivity profiles . Understanding the distinct electronic properties and synthetic access to these isomers is essential for rational drug design.

Part 1: Structural & Electronic Fundamentals

The primary differentiator between these isomers is the position of the pyridine nitrogen relative to the pyrrole ring, which drastically alters the molecular electrostatic potential (MEP) and acid-base chemistry.

Physicochemical Comparison Table
Feature7-Azaindole ([2,3-b])6-Azaindole ([2,3-c])Impact on Drug Design
Structure N at position 7 (Ortho to bridgehead)N at position 6 (Meta to bridgehead)Changes H-bond vector directionality.
Pyridine pKa (Conj.[1][2][3][4] Acid)~4.6 ~8.0 6-Aza is significantly more basic . It is likely protonated at physiological pH (7.4), drastically improving aqueous solubility.
H-Bond Motif Donor (N1) + Acceptor (N7) (1,5-relationship)Donor (N1) + Acceptor (N6) (1,4-relationship)7-Aza is a "Hinge Binder" (Adenine mimic). 6-Aza alters the acceptor vector, often breaking hinge binding to gain selectivity.
Dipole Moment LowerHigher6-Aza typically has better solubility due to higher polarity and ionization potential.
Electronic Character Electron-deficient pyridine ringMore electron-rich pyridine N6-Aza is more susceptible to N-oxidation and salt formation.
The Basicity Mechanism
  • 7-Azaindole (Less Basic): The N7 lone pair is orthogonal to the

    
    -system but experiences inductive withdrawal from the adjacent pyrrole nitrogen (N1). This suppresses protonation.
    
  • 6-Azaindole (More Basic): The N6 atom is further removed from the electron-withdrawing N1. Furthermore, the electron-rich pyrrole ring can donate density into the pyridine ring (via resonance), stabilizing the protonated pyridinium species at N6.

Part 2: Medicinal Chemistry Utility

Kinase Hinge Binding (The "Privileged" Scaffold)

7-Azaindole is ubiquitous in kinase inhibitors (e.g., Vemurafenib ) because it forms a bidentate H-bond interaction with the kinase hinge region, mimicking the adenine ring of ATP.

  • N1-H: Donates to the hinge backbone carbonyl (e.g., Glu, Leu).

  • N7: Accepts from the hinge backbone amide (e.g., Cys, Val).

Why switch to 6-Azaindole? If a lead compound based on 7-azaindole suffers from promiscuity (off-target kinase hitting), switching to 6-azaindole disrupts the N7 interaction. The N6 vector points away from the standard hinge acceptor zone, potentially retaining affinity for the primary target (via other interactions) while dropping off-target kinases that strictly require the N7-hinge bond.

Solubility & ADME

Poor solubility is a common failure mode for planar heteroaromatics.

  • Strategy: Replace 7-azaindole with 6-azaindole.

  • Mechanism: The pKa shift (~4.6

    
     ~8.0) means 6-azaindole exists largely as a cation in the stomach (pH 1-2) and partially ionized in the bloodstream, significantly lowering LogD and increasing solubility without adding solubilizing tails.
    

BindingModes cluster_7aza 7-Azaindole (Adenine Mimic) cluster_6aza 6-Azaindole (Solubility/Selectivity) A Kinase Hinge (Backbone) B 7-Azaindole Scaffold A->B H-Bond Accept (from N1-H) B->A H-Bond Donate (to N7) C Kinase Hinge (Backbone) D 6-Azaindole Scaffold C->D H-Bond Accept (from N1-H) D->C NO INTERACTION (N6 Vector Mismatch) E Solvent/Water D->E Ionization (pKa ~8) Solubility Boost

Figure 1: Comparative binding modes. 7-azaindole engages the hinge via a dual H-bond clamp. 6-azaindole retains the donor but alters the acceptor vector, often improving solubility via ionization.

Part 3: Synthetic Access & Scalability

The synthetic logic for these two isomers differs fundamentally due to the availability of precursors.

7-Azaindole: The Bartoli Indole Synthesis

The most robust route to functionalized 7-azaindoles is the Bartoli reaction using ortho-substituted nitro-pyridines.

  • Precursor: 2-halo-3-nitropyridine.[5]

  • Reagent: Vinyl Grignard (3 equivalents).

  • Mechanism: Addition of vinyl Grignard to the nitro group, followed by [3,3]-sigmatropic rearrangement and cyclization.

  • Pros: High convergence; tolerates halogens at C4/C5.

  • Cons: Requires low temperature (-78°C); Grignard reagents are hazardous at scale.

6-Azaindole: The Picoline Cyclization

The Bartoli reaction is often low-yielding for 6-azaindoles. The preferred industrial route relies on 3-amino-4-picolines (3-amino-4-methylpyridines).

  • Precursor: 3-amino-4-methylpyridine.[6]

  • Method A (Madelung-type): Dilithiation (using s-BuLi) followed by condensation with esters/DMF.

  • Method B (Vilsmeier-Haack): Reaction with DMF-DMA or Vilsmeier reagent followed by cyclization.

  • Pros: Uses cheap, commercially available picolines; avoids nitro-group reduction steps.

SynthesisRoutes cluster_7 Route A: 7-Azaindole (Bartoli) cluster_6 Route B: 6-Azaindole (Picoline Cyclization) Start7 3-Nitropyridine (Ortho-blocked) Reagent7 Vinyl Grignard (3.0 equiv, -78°C) Start7->Reagent7 Inter7 Nitro-alkene Intermediate Reagent7->Inter7 Prod7 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Inter7->Prod7 Start6 3-Amino-4-methylpyridine (Commercially Available) Branch Reagent Choice Start6->Branch Path1 s-BuLi (2.2 eq) + Ester (R-COOEt) Branch->Path1 For C2-Substitution Path2 Vilsmeier Reagent (POCl3/DMF) Branch->Path2 For Unsubstituted Prod6 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) Path1->Prod6 Path2->Prod6

Figure 2: Synthetic decision tree. 7-azaindole synthesis relies on nitro-precursors (Bartoli), while 6-azaindole is efficiently accessed via lithiation or formylation of amino-picolines.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Substituted-6-Azaindole (via Dilithiation)

This protocol is superior for generating 6-azaindoles with C2-diversity, difficult to achieve via other routes.

Reagents:

  • 3-Amino-4-methylpyridine (1.0 eq)

  • sec-Butyllithium (2.2 eq, 1.4 M in cyclohexane)

  • Ethyl benzoate (or other ester) (1.1 eq)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Dianion Formation: In a flame-dried flask under Argon, dissolve 3-amino-4-methylpyridine in anhydrous THF. Cool to -78°C .[5]

  • Lithiation: Dropwise add sec-BuLi over 20 minutes. The solution will turn deep red/purple (characteristic of the dianion).

  • Warm-up: Allow the mixture to warm to 0°C and stir for 1 hour. This ensures complete deprotonation of the methyl group and the amine.

  • Condensation: Cool back to -78°C . Add the ester (e.g., ethyl benzoate) dissolved in THF dropwise.

  • Cyclization: Allow the reaction to warm to room temperature overnight. The intermediate ketone undergoes spontaneous intramolecular condensation with the amine.

  • Quench: Pour into saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Because 6-azaindole is basic (pKa ~8), do not wash with strong acid (1M HCl) or you will lose the product to the aqueous layer. Wash with brine, dry over Na₂SO₄.

Protocol B: C3-Iodination (Reactivity Benchmark)

Both isomers undergo SEAr at C3. This protocol works for both but highlights the workup difference.

Reagents:

  • Azaindole substrate (1.0 eq)[7]

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • DMF (0.5 M concentration)

Workflow:

  • Dissolve azaindole in DMF at RT.

  • Add NIS in one portion.

  • Stir for 1-2 hours. (Monitor by LCMS; 6-azaindole may react slightly faster due to higher electron density).

  • Workup Difference:

    • For 7-Azaindole: Pour into water. The product usually precipitates. Filter and wash.[8]

    • For 6-Azaindole: Pour into water. If no precipitate forms (due to higher polarity/solubility), adjust pH to ~9-10 with NaHCO₃ to ensure it is in the neutral form, then extract with EtOAc/IPA (9:1).

References

  • Song, J. J., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, vol. 67, no. 11, 2002, pp. 3924–3926.

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, vol. 13, no. 5, 2020.

  • Hands, D., et al. "A Convenient Synthesis of 6-Azaindoles." Synthesis, 1996, pp. 877–882. (Classic Picoline Route).
  • Léogane, O., et al. "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline." Journal of Organic Chemistry, vol. 70, 2005.

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Isosteres." Chemical Research in Toxicology, 2016. (Discussion on pKa and Solubility of azaindoles).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of (1H-Pyrrolo[2,3-c]pyridin-4-yl)methanol from Ester Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. Derivatives of this scaffold have demonstrated significant therapeutic potential, including applications as inhibitors of kinases, phosphodiesterases, and lysine-specific demethylase 1 (LSD1), highlighting their importance in the development of novel therapeutics for oncology and inflammatory diseases.[1][2][3][4] The introduction of a hydroxymethyl group at the C4 position to yield (1H-Pyrrolo[2,3-c]pyridin-4-yl)methanol provides a key synthetic handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This document provides a detailed guide to the synthesis of this compound from its corresponding ester precursors. We will delve into the mechanistic rationale for reagent selection and provide a field-tested, step-by-step protocol for this critical transformation.

Synthetic Strategy: The Reduction of Esters

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. This reduction requires a potent hydride source capable of delivering two hydride equivalents to the carbonyl carbon. While various reducing agents can effect this transformation, the choice of reagent is critical to ensure high yield and chemoselectivity, particularly in the context of a heteroaromatic system like the pyrrolo[2,3-c]pyridine core.

Causality in Reagent Selection: Why Lithium Aluminum Hydride?

For the reduction of pyrrolopyridine esters, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice.[5][6][7] Here's a breakdown of the reasoning:

  • High Reactivity: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[7][8][9] This high reactivity is necessary to efficiently reduce the relatively stable ester functionality.

  • Mechanism of Action: The reduction proceeds via a two-step mechanism. The first hydride transfer from the [AlH₄]⁻ anion to the ester carbonyl forms a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alcohol upon acidic workup.

  • Alternative Reagents and Their Limitations:

    • Sodium Borohydride (NaBH₄): While safer and easier to handle, NaBH₄ is generally not reactive enough to reduce esters under standard conditions.[6] Its use often requires the addition of activating agents or harsh reaction conditions, which can be detrimental to the sensitive pyrrolopyridine ring system.[10]

    • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful reducing agent that can selectively reduce esters to aldehydes at low temperatures.[6][11] However, careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol. For the complete reduction to the alcohol, LiAlH₄ offers a more straightforward and reliable approach.

The inherent reactivity of LiAlH₄ necessitates careful handling and specific reaction conditions to ensure a safe and successful synthesis.

Experimental Protocol: Reduction of Ethyl 1H-Pyrrolo[2,3-c]pyridine-4-carboxylate

This protocol details the reduction of a model ester, ethyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate, to this compound using LiAlH₄.

Materials and Reagents:
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier
Ethyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate24334-19-8C₁₀H₁₀N₂O₂190.20J&K Scientific[12]
Lithium Aluminum Hydride (LiAlH₄)16853-85-3H₄AlLi37.95Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Acros Organics
Deionized Water7732-18-5H₂O18.02In-house
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04Fisher Scientific
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11VWR Chemicals
Hexanes110-54-3C₆H₁₄86.18VWR Chemicals
Step-by-Step Methodology:

1. Reaction Setup:

  • Under an inert atmosphere of nitrogen or argon, equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser.
  • Add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of ester) to the flask.
  • Cool the solvent to 0 °C using an ice-water bath.

2. Addition of Lithium Aluminum Hydride:

  • Carefully and portion-wise, add Lithium Aluminum Hydride (2.0 equivalents) to the cooled THF. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under a dry, inert atmosphere.
  • Allow the resulting suspension to stir at 0 °C for 15 minutes.

3. Addition of the Ester:

  • Dissolve ethyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.
  • Add the ester solution dropwise to the LiAlH₄ suspension at 0 °C over a period of 30 minutes. A slight exotherm may be observed. Maintain the internal temperature below 10 °C.

4. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting ester spot and the appearance of a more polar product spot will indicate reaction completion.

5. Reaction Quench (Fieser Workup):

  • Cool the reaction mixture back to 0 °C in an ice-water bath.
  • Slowly and carefully add deionized water (X mL) dropwise, where X is the mass of LiAlH₄ used in grams. Caution: This is a highly exothermic process and will generate hydrogen gas. Ensure adequate ventilation and slow addition to control the quench.
  • Next, add 15% aqueous sodium hydroxide solution (X mL).
  • Finally, add deionized water (3X mL).
  • Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

6. Workup and Purification:

  • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
  • Collect the filtrate and dry it over anhydrous sodium sulfate.
  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
  • Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow Ester Ethyl 1H-Pyrrolo[2,3-c]pyridine-4-carboxylate Reaction Reduction at 0°C to RT Ester->Reaction LiAlH4 LiAlH₄ in THF LiAlH4->Reaction Workup Fieser Workup (H₂O, NaOH, H₂O) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the reduction of the ester to the primary alcohol.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, an additional portion of LiAlH₄ (0.5 eq) can be carefully added at 0 °C. Ensure the starting materials and solvent are completely anhydrous, as moisture will consume the reducing agent.

  • Low Yield: Poor recovery can result from incomplete extraction from the aluminum salts during workup. Ensure thorough washing of the filter cake with a polar organic solvent like ethyl acetate or THF.

  • Safety: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should only be handled by trained personnel in a controlled laboratory environment with appropriate personal protective equipment. The quenching process is particularly hazardous and must be performed with extreme caution.

Conclusion

The synthesis of this compound from its corresponding ester is a robust and reliable transformation when employing lithium aluminum hydride as the reducing agent. This protocol provides a detailed, step-by-step guide for researchers in the field of medicinal chemistry and drug development, enabling access to a key building block for the synthesis of novel pyrrolopyridine-based therapeutics. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this procedure.

References

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry.
  • Esters to Alcohols. Chemistry Steps.
  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Graz University of Technology.
  • Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Royal Society of Chemistry.
  • (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol. BOC Sciences.
  • Ester to Alcohol - Common Conditions.
  • Selective Reductive Removal of Ester and Amide Groups from Arenes and Heteroarenes through Nickel-Catalyzed C-O and C-N Bond Activ
  • Industrially viable process for reduction of esters to alcohols with sodium borohydride under buffer and aqueous alcoholic conditions. Zenodo.
  • ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. ChemRxiv.
  • Lithium Aluminum Hydride (LiAlH4)
  • Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Form
  • Reduction of esters to alcohols and iodides using aminodiborane (μ-NH2B2H5): scope and mechanistic investigations.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.
  • Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry.
  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxyl
  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal.

Sources

Application Note: Chemoselective Oxidation of (1H-Pyrrolo[2,3-c]pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-fidelity protocol for the oxidation of (1H-Pyrrolo[2,3-c]pyridin-4-yl)methanol (4-hydroxymethyl-6-azaindole) to its corresponding aldehyde.

The guide prioritizes chemoselectivity and purification efficiency , acknowledging the specific challenges posed by the amphoteric nature of the 6-azaindole scaffold.

Introduction & Chemical Strategy

The oxidation of This compound presents a unique set of challenges compared to standard benzylic oxidations. The substrate contains a fused bicyclic system comprising an electron-rich pyrrole ring and an electron-deficient pyridine ring.

Substrate Analysis
  • Lewis Basicity: The pyridine nitrogen (

    
    ) and the pyrrole nitrogen (
    
    
    
    ) can coordinate with Lewis-acidic metal oxidants (e.g., PCC, PDC), potentially stalling the reaction or complicating workup.
  • Solubility: The free base is sparingly soluble in non-polar solvents (DCM, Hexanes) typically used for oxidations, often requiring polar co-solvents (THF, EtOAc).

  • Reactivity: The C4-position is electronically analogous to a 4-picolyl alcohol. While "benzylic" in character, the electron-withdrawing nature of the pyridine ring can retard oxidation rates compared to a standard indole.

Strategic Selection of Oxidants

To mitigate these issues, we recommend two distinct protocols:

  • Method A: Activated Manganese Dioxide (

    
    ).  The industrial "gold standard." It is heterogeneous (avoiding metal complexation), mild, and highly selective for "benzylic" alcohols.
    
  • Method B: Dess-Martin Periodinane (DMP). The "problem solver." A homogeneous, non-metallic oxidant that operates under neutral conditions, ideal for small-scale or sluggish reactions where

    
     fails to drive conversion.
    

Method A: Activated Manganese Dioxide ( ) Oxidation

Recommended for scale-up (>1g) and cost-efficiency.

Principle

 acts as a surface-active oxidant. The reaction proceeds via a radical mechanism on the solid surface. The key to success is using Activated 

; standard reagent-grade material is often too passive for this deactivated heterocyclic alcohol.
Reagents & Equipment[1]
  • Substrate: this compound (1.0 equiv).

  • Oxidant: Activated

    
     (10–20 equiv). Note: Large excess is standard due to surface area dependence.
    
  • Solvent: Anhydrous

    
     (DCM) and THF (3:1 ratio) to ensure solubility.
    
  • Additives: Celite® 545 (for filtration).

Protocol
  • Preparation (Activation): If commercial "Activated"

    
     is unavailable, heat standard 
    
    
    
    at 110°C under high vacuum for 12 hours prior to use. This removes surface-bound water that deactivates the oxidant.
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting alcohol in a mixture of DCM:THF (3:1). The concentration should be approximately 0.1 M.

    • Checkpoint: Ensure the starting material is fully dissolved. If cloudy, add more THF or warm slightly to 35°C.

  • Addition: Add Activated

    
     (10 equiv by mass relative to substrate) in one portion.
    
  • Reaction: Seal the flask and stir vigorously at room temperature (

    
    ).
    
    • Monitoring: Check by TLC or LC-MS every 2 hours. The aldehyde product is usually less polar than the alcohol.

    • Boost: If conversion stalls <50% after 4 hours, add another 5 equiv of

      
      .
      
  • Workup:

    • Dilute the reaction mixture with an equal volume of EtOAc (to desorb product from the metal surface).

    • Filter the black slurry through a pad of Celite®.

    • Critical Step: Rinse the Celite pad copiously with 10% MeOH in DCM . The aldehyde can adhere strongly to the manganese salts; polar rinsing ensures high recovery.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude aldehyde.

Method B: Dess-Martin Periodinane (DMP) Oxidation

Recommended for high-value, small-scale (<100mg), or sluggish reactions.

Principle

DMP is a hypervalent iodine(V) reagent. It avoids the solubility issues of heterogeneous oxidants and works rapidly at room temperature.[1] It tolerates the basic nitrogens of the azaindole core without requiring protection.

Reagents & Equipment[1]
  • Substrate: this compound (1.0 equiv).

  • Oxidant: Dess-Martin Periodinane (1.2–1.5 equiv).

  • Buffer: Sodium Bicarbonate (

    
    , 2.0 equiv) or Pyridine (2.0 equiv) to neutralize the acetic acid byproduct.
    
  • Solvent: Anhydrous DCM (or DCM/DMF if solubility is poor).

Protocol
  • Setup: Flame-dry a round-bottom flask and cool to room temperature under Nitrogen or Argon.

  • Dissolution: Suspend the substrate and

    
     (2.0 equiv) in anhydrous DCM (0.1 M).
    
  • Addition: Add DMP (1.2 equiv) in a single portion at

    
     (ice bath).
    
  • Reaction: Remove the ice bath and stir at room temperature.

    • Timeline: Reaction is typically complete within 1–3 hours.

    • Visual: The suspension typically becomes a cloudy white mixture.

  • Quench (The "Fieser" of DMP):

    • Add a 1:1 mixture of saturated aqueous

      
        (thiosulfate) and saturated aqueous 
      
      
      
      .
    • Stir the biphasic mixture vigorously for 15–20 minutes until the organic layer is clear (hydrolysis of unreacted periodinane).

  • Extraction: Extract with DCM (

    
    ) or EtOAc (
    
    
    
    ).
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Purification & Analysis

Purification Strategy

The aldehyde is often pure enough for subsequent steps (e.g., reductive amination). If purification is required:

  • Flash Chromatography: Use a gradient of DCM

    
     5% MeOH/DCM.
    
  • Warning: Avoid acidification of the silica gel, as azaindoles can streak. Pre-wash the column with 1%

    
     in Hexanes if streaking occurs.
    
Analytical Data (Expected)
  • 
     NMR (DMSO-
    
    
    
    ):
    • Aldehyde (-CHO): Singlet,

      
       ppm.
      
    • Pyrrole NH: Broad singlet,

      
       ppm.
      
    • Aromatic Protons: Distinct shifts for C2/C3 (pyrrole) and C5/C7 (pyridine) protons.

  • Stability: Store the aldehyde at

    
     under inert atmosphere. Azaindole aldehydes can form hydrates in the presence of moisture.
    

Decision Matrix & Troubleshooting

ObservationDiagnosisSolution
Reaction Stalls (MnO2) Oxidant surface saturation or water poisoning.Add fresh activated

; Add 3Å molecular sieves to the reaction.
Low Yield (Workup) Product adsorption to metal salts.Rinse filter cake with warm 10% MeOH/DCM or THF.
Product is a Solid/Gum Aldehyde polymerization or hydration.Check NMR for hydrate peak (diol). Azeotrope with toluene to dehydrate.
Starting Material Insoluble Polarity mismatch.Switch solvent to THF/DCM (1:1) or pure THF.

Mechanistic Visualization

The following diagram illustrates the decision logic and mechanistic flow for the oxidation process.

OxidationWorkflow Start Substrate: This compound Decision Select Method Based on Scale/Solubility Start->Decision MethodA Method A: Activated MnO2 (Standard, Scalable) Decision->MethodA Scale > 1g Cost Sensitive MethodB Method B: Dess-Martin (DMP) (Fast, Mild, Homogeneous) Decision->MethodB Scale < 100mg Sluggish Rxn ProcessA 1. Solvent: DCM/THF (3:1) 2. Add 10-20 eq Activated MnO2 3. Stir RT, 4-12h MethodA->ProcessA ProcessB 1. Solvent: DCM 2. Add 1.2 eq DMP + NaHCO3 3. Stir RT, 1-3h MethodB->ProcessB WorkupA Filter (Celite) Rinse: 10% MeOH/DCM ProcessA->WorkupA WorkupB Quench: Na2S2O3 / NaHCO3 Extract: DCM ProcessB->WorkupB Product Product: 1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde WorkupA->Product WorkupB->Product

Caption: Decision tree for selecting the optimal oxidation pathway based on reaction scale and substrate behavior.

References

  • Attenburrow, J., et al. (1952). A synthesis of vitamin A from cyclohexanone. Journal of the Chemical Society. The foundational text on MnO2 activation.

  • Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][2] The Journal of Organic Chemistry.[1]

  • Organic Chemistry Portal. (2024). Manganese Dioxide (MnO2) in Organic Synthesis. Comprehensive guide on solvent effects and activation.

  • Organic Syntheses. (1993). Dess-Martin Periodinane Oxidation.[1] Detailed preparation and safety protocols.

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack.[3] Provides context on the stability and handling of azaindole aldehydes.

Sources

Application Note: Protecting Group Strategies for 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on protecting group strategies for 1H-pyrrolo[2,3-c]pyridine (commonly known as 6-azaindole ). This scaffold presents unique synthetic challenges due to its amphoteric nature: the pyrrole nitrogen (N1) is acidic (


), while the pyridine nitrogen (N6) is basic and nucleophilic.

Part 1: Strategic Overview and Decision Matrix

The Chemical Challenge

The 6-azaindole scaffold requires careful N1-protection to prevent side reactions such as N-alkylation, polymerization, or quenching of organometallic reagents. Unlike standard indoles, the N6-pyridine nitrogen in 6-azaindole can compete for electrophiles or coordinate metals, necessitating orthogonal strategies.

Protecting Group Selection Guide

Select the protecting group (PG) based on the specific downstream chemistry required.

Protecting Group (PG)Stability ProfileKey UtilityDeprotection Conditions
Boc (tert-Butyloxycarbonyl)Stable to bases, nucleophiles, and hydrogenation. Labile to acids. Standard synthesis, Pd-catalyzed couplings, C2-lithiation (care required).Acidic: TFA/DCM or HCl/Dioxane.
SEM (2-(Trimethylsilyl)ethoxymethyl)High stability (bases, organolithiums). Labile to F⁻ and strong acids.Directed Ortho-Metalation (DoM) , strong base reactions.Fluoride: TBAF/THF or Acidic: HCl/MeOH (reflux).
Ts (p-Toluenesulfonyl)Stable to acids and oxidants. Labile to strong bases/nucleophiles. Friedel-Crafts acylation (electron-withdrawing), crystallization.Basic: NaOH/MeOH or Mg/MeOH (reductive).
TIPS (Triisopropylsilyl)Stable to bases/nucleophiles. Bulky.Steric shielding of C2; directing group for C3-functionalization.Fluoride: TBAF or Base: NaH/DMF.
Bn (Benzyl)Very stable.Permanent protection; rarely used if late-stage removal is needed.Reductive: Na/NH₃ or Hydrogenation (difficult on azaindoles).
Strategic Workflow Visualization

The following decision tree assists in selecting the optimal PG based on reaction conditions.

PG_Selection Start Start: 6-Azaindole Functionalization Q1 Downstream Chemistry? Start->Q1 Lithiation Directed Ortho-Metalation (Strong Base / n-BuLi) Q1->Lithiation Organometallics Acidic Acidic Conditions (e.g., Nitration, FC Acylation) Q1->Acidic Electrophiles Basic Basic/Nucleophilic Conditions (e.g., Suzuki, Buchwald) Q1->Basic Base/Pd-Cat SEM_Rec Recommned: SEM (Robust to BuLi, directs C2) Lithiation->SEM_Rec Ts_Rec Recommend: Tosyl (Ts) (Deactivates ring, acid stable) Acidic->Ts_Rec Boc_Rec Recommend: Boc (Easy removal, orthogonal to base) Basic->Boc_Rec

Figure 1: Decision matrix for selecting N1-protecting groups based on subsequent reaction conditions.

Part 2: Detailed Protocols

Protocol A: N-Boc Protection (Standard)

Application: General synthesis, Suzuki/Buchwald couplings. Mechanism: Base-catalyzed deprotonation of N1 followed by nucleophilic attack on the anhydride.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2–1.5 equiv)

  • DMAP (0.1 equiv) or Et₃N (1.5 equiv)

  • Solvent: DCM or THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1H-pyrrolo[2,3-c]pyridine in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et₃N (1.5 equiv) and DMAP (0.1 equiv). Stir for 10 minutes at room temperature (RT).

  • Reagent Addition: Add Boc₂O (1.2 equiv) portion-wise (gas evolution may occur).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The product is usually less polar than the starting material.

  • Workup: Quench with water. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Deprotection (Acidic):

  • Treat the N-Boc intermediate with TFA/DCM (1:4) at RT for 1–2 hours.

  • Note: For 6-azaindole, the basic N6 will protonate, forming a salt. Neutralize with sat. NaHCO₃ or NH₃/MeOH during workup to recover the free base.

Protocol B: N-SEM Protection (For Lithiation)

Application: Directed Ortho-Metalation (DoM) at C2; protection against strong nucleophiles. Mechanism: Deprotonation by NaH followed by S_N2 attack on SEM-Cl.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (1.0 equiv)[1]

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • SEM-Chloride (SEM-Cl) (1.1 equiv)

  • Solvent: DMF or THF (anhydrous)

Step-by-Step Procedure:

  • Activation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0 °C under Argon.

  • Deprotonation: Add a solution of 1H-pyrrolo[2,3-c]pyridine in DMF dropwise. Stir at 0 °C for 30–45 mins until H₂ evolution ceases.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 1–3 hours.

  • Workup: Critical: Quench carefully with cold water (exothermic). Extract with EtOAc.[2] Wash extensively with water/LiCl solution to remove DMF.

  • Purification: Flash chromatography.

Deprotection (Fluoride or Acid):

  • Method A (Standard): TBAF (1 M in THF, 3 equiv) at reflux for 4–12 hours. Note: 6-azaindole SEM groups can be stubborn; if TBAF fails, add ethylene diamine (co-solvent) or use Method B.

  • Method B (Acidic): 6 M HCl in EtOH at reflux. This is often more effective for azaindoles but requires the molecule to withstand acid.

Protocol C: C2-Lithiation of N-SEM-6-Azaindole

Context: Functionalizing the C2 position is a key advantage of the SEM group.

Lithiation_Workflow Start N-SEM-6-Azaindole Step1 Cool to -78°C (THF, Anhydrous) Start->Step1 Step2 Add t-BuLi or n-BuLi (Directing Group Effect) Step1->Step2 Step3 Lithium Intermediate (C2-Li Species) Step2->Step3 Step4 Electrophile Quench (E+, e.g., DMF, I2) Step3->Step4 End C2-Functionalized Product Step4->End

Figure 2: Workflow for C2-lithiation using N-SEM direction.

Procedure:

  • Dissolve N-SEM-6-azaindole in anhydrous THF. Cool to -78 °C.

  • Add t-BuLi (1.7 M, 1.1 equiv) dropwise. (Note: n-BuLi may be sufficient, but t-BuLi is often preferred for cleaner deprotonation at -78 °C).

  • Stir for 30–60 mins at -78 °C. The SEM group coordinates Li, directing it to C2.

  • Add electrophile (e.g., DMF for aldehyde, I₂ for iodide).

  • Warm to RT and quench.

Part 3: Troubleshooting & Critical Insights

The "N6-Problem" (Pyridine Nitrogen)

The pyridine nitrogen at position 6 is basic.

  • Issue: During acylation (e.g., Friedel-Crafts), the electrophile may attack N6 first.

  • Solution: Pre-complex N6 with Lewis acids (e.g., AlCl₃) or use the N-oxide strategy . Convert N6 to N-oxide (mCPBA), perform chemistry, then reduce (PCl₃ or Fe/AcOH).

Stability Data Summary
ConditionN-BocN-SEMN-TsN-TIPS
TFA / HCl Unstable Stable (RT) / Unstable (Reflux)StableStable
NaOH / KOH StableVery Stable Unstable Stable
n-BuLi / LDA Unstable (Attack at C=O)Stable Stable (ortho-lithiation)Stable
H₂ / Pd-C StableStableStableStable
Common Pitfalls
  • Incomplete SEM Deprotection: SEM removal on azaindoles often releases formaldehyde, which can react with the free N1 to form hydroxymethyl side products or dimers. Mitigation: Use a scavenger (e.g., ethylene diamine) or acidic conditions (HCl/MeOH) which drive the equilibrium to the free amine.

  • Boc Migration: In rare cases, Boc can migrate from N1 to C2 or C3 under strong thermodynamic control or Lewis acid catalysis.

  • Regioselectivity: While N1 is the most acidic site (

    
    ), ensure anhydrous conditions. Moisture can lead to competitive hydroxide attack on electrophiles.
    

Part 4: References

  • Synthesis of 6-Azaindoles via Intramolecular Diels–Alder Reaction. Organic Letters, 2020.

    • Describes sequential removal of TMS and Boc groups in 6-azaindole synthesis.

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines (Applicable to [2,3-c]). Molecules, 2020.

    • Details SEM deprotection challenges and side products (formaldehyde dimers).

  • Pyrrole Protection Strategies. Organic Chemistry Portal.

    • General overview of stability profiles for Boc, SEM, and Tosyl groups on pyrrole-like nitrogens.

  • Structure-Based Design of 1H-Pyrrolo[3,2-c]pyridine Inhibitors. Journal of Medicinal Chemistry, 2013.[3]

    • Protocol for N-Boc protection and TFA-mediated deprotection in azaindole scaffolds.

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM. Synlett, 2019.[4]

    • Highlights SEM as a dual protecting-activating group for lithiation and nucleophilic substitution.

Sources

Application Note: Strategic Functionalization of C4 Position in 6-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic functionalization of the C4 position in 6-azaindole (1H-pyrrolo[2,3-c]pyridine).[1] This specific heterocycle presents unique electronic challenges compared to its isomers (4-, 5-, and 7-azaindoles) due to the position of the pyridine nitrogen relative to the C4 site.[1]

Executive Summary & Strategic Analysis

The 6-azaindole scaffold is a critical bioisostere of indole and purine, widely used in kinase inhibitors (e.g., JAK, CSF1R).[1] However, functionalizing the C4 position is notoriously difficult due to its electronic environment.

The "Beta-Position" Challenge

Unlike 7-azaindole, where C4 is gamma to the pyridine nitrogen (activated for nucleophilic attack via N-oxide), the C4 position in 6-azaindole is beta to the N6 nitrogen.[1]

  • Electronic Status: C4 is electron-deficient relative to the pyrrole ring but is the least activated position on the pyridine ring for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Reactivity Profile:

    • Electrophilic Substitution (

      
      ):  Occurs exclusively at C3  (pyrrole nature).[1]
      
    • Nucleophilic Attack (

      
       / Minisci):  Occurs at C7  or C5  (alpha to N6).[1]
      
    • C4 Functionalization: Requires Directed C-H Activation or De Novo Synthesis .

Decision Matrix: Selecting the Right Protocol
ScenarioRecommended StrategyKey Reagents
Early Stage / Scale-up Protocol A: De Novo Synthesis 3-Bromo-4-nitropyridine, Vinylmagnesium bromide
Late Stage / Diversity Protocol B: Directed C-H Activation Pd(OAc)₂, Glycine, Aryl Iodide
Library Generation Protocol C: Cross-Coupling 4-Bromo-6-azaindole, Boronic Acids

Protocol A: De Novo Synthesis via Bartoli Indole Reaction

This is the most robust method for generating 4-substituted 6-azaindoles on a gram scale.[1] It relies on the Bartoli reaction of a substituted nitropyridine.[2]

Mechanism & Regiochemistry

The reaction involves the attack of a vinyl Grignard reagent on the nitro-bearing pyridine.

  • Precursor: 3-Bromo-4-nitropyridine .[1]

  • Regioselectivity: The vinyl Grignard attacks the unsubstituted ortho-position (C5 of pyridine) relative to the nitro group, avoiding the steric bulk of the bromine at C3.

  • Mapping: The bromine at C3 of the pyridine precursor becomes the bromine at C4 of the final 6-azaindole.

Experimental Procedure

Objective: Synthesis of 4-bromo-6-azaindole.

Reagents:

  • 3-Bromo-4-nitropyridine (1.0 equiv)[1]

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)[1]

  • Anhydrous THF (0.15 M concentration)[1]

  • Saturated NH₄Cl solution

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 3-bromo-4-nitropyridine and anhydrous THF. Cool the solution to -78 °C .

  • Addition: Add vinylmagnesium bromide dropwise over 30 minutes. Note: The solution will turn deep dark red/brown.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours. Do not let it reach room temperature immediately, as polymerization of the vinyl reagent can occur.

  • Quench: Pour the cold reaction mixture into a rapidly stirring saturated NH₄Cl solution (0 °C).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). 6-azaindoles are polar; expect elution at 40-60% EtOAc.[1]

Yield Expectation: 35–50% (Typical for Bartoli due to steric crowding).[1]

Protocol B: Late-Stage C4-H Arylation (Transient Directing Group)

For advanced intermediates where the 6-azaindole core is already built, direct C4 functionalization is achieved using a Transient Directing Group (TDG) strategy.[1] This method utilizes the C3-position to "reach around" and activate the C4-H bond.[1]

Reference: Adapted from Volla et al., Adv. Synth. Catal.2019 , 361, 1441.

Concept

A C3-aldehyde reacts reversibly with glycine to form an imine.[1] The carboxylic acid of the glycine coordinates Palladium, directing it to the C4 position.

Experimental Procedure

Substrate: 6-Azaindole-3-carbaldehyde (or N-benzyl derivative).[1]

Reagents:

  • Aryl Iodide (1.5 equiv)[1]

  • Pd(OAc)₂ (10 mol%)[1][3]

  • Glycine (20 mol%)[1]

  • AgTFA (2.0 equiv) - Crucial for halide abstraction and turnover.[1]

  • Solvent: AcOH / HFIP (9:1 ratio)[1]

  • Temperature: 110 °C

Step-by-Step Protocol:

  • Tube Setup: In a sealed tube, combine 6-azaindole-3-carbaldehyde (0.2 mmol), Aryl Iodide (0.3 mmol), Pd(OAc)₂ (4.5 mg), Glycine (3.0 mg), and AgTFA (88 mg).

  • Solvent: Add Acetic Acid (1.8 mL) and Hexafluoroisopropanol (HFIP) (0.2 mL). Note: HFIP stabilizes the electrophilic palladacycle.

  • Heating: Seal and heat to 110 °C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (washing with DCM).[1]

  • Purification: Concentrate and purify via silica gel chromatography.

  • DG Removal: The aldehyde group remains. It can be decarbonylated (Rh-catalysis) or converted to an amine/alcohol depending on target needs.[1]

Scope & Limitations:

  • Works best with electron-rich aryl iodides.[1]

  • Strongly electron-deficient aryl iodides may require higher catalyst loading.[1]

  • Selectivity: >20:1 C4 vs C2 arylation.

Protocol C: Cross-Coupling of 4-Halo-6-azaindole

If 4-bromo-6-azaindole is obtained (via Protocol A or commercial source), it serves as a universal pivot point.[1]

Suzuki-Miyaura Coupling

Reagents:

  • 4-Bromo-6-azaindole (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates).[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Protocol:

  • Degas solvents with Argon for 15 mins.

  • Mix reagents in a microwave vial.

  • Heat at 100 °C (oil bath) or 120 °C (Microwave) for 1 hour.

  • Standard aqueous workup.

Visualizing the Strategy

The following diagram illustrates the decision logic and mechanistic pathways for accessing C4-substituted 6-azaindoles.

G Start Target: C4-Functionalized 6-Azaindole Decision Is the Azaindole Ring Already Formed? Start->Decision RouteA Route A: De Novo Synthesis (Bartoli Reaction) Decision->RouteA No (Early Stage) RouteB Route B: Late-Stage C-H Activation Decision->RouteB Yes (Late Stage) PrecursorA Precursor: 3-Bromo-4-nitropyridine RouteA->PrecursorA PrecursorB Precursor: 6-Azaindole-3-carbaldehyde RouteB->PrecursorB StepA1 Vinyl MgBr, THF, -78°C PrecursorA->StepA1 [3,3]-Sigmatropic Rearrangement StepB1 Pd(OAc)2, Glycine (TDG) AgTFA, AcOH/HFIP PrecursorB->StepB1 Transient Imine Directing Group Intermediate 4-Bromo-6-azaindole StepA1->Intermediate Final Final C4-Substituted 6-Azaindole StepB1->Final Coupling Suzuki/Buchwald Coupling Intermediate->Coupling Coupling->Final

Caption: Workflow for selecting between De Novo Synthesis (Bartoli) and Direct C-H Activation based on stage of synthesis.

Data Summary

MethodRegioselectivityYield (Typical)Key LimitationBest For
Bartoli Synthesis Exclusive (C4)35–50%Requires specific nitropyridine; Cryogenic conditions.[1]Scale-up of 4-halo building blocks.
Pd/Glycine C-H >20:1 (C4:C2)50–80%Requires C3-aldehyde; AgTFA is expensive.[1]Late-stage diversification of leads.[1]
N-Oxide Activation Fails for C4 N/AReacts at C7 or C5 (Alpha to N).Do NOT use for C4 targets.

References

  • De Novo Synthesis (Bartoli)

    • Dobričić, V. et al. "Synthesis of 4-substituted 6-azaindoles."[1] Journal of Heterocyclic Chemistry, 2014.

    • Mechanism:[4][5] Bartoli, G. et al. "Reaction of nitroarenes with Grignard reagents." Current Organic Chemistry, 2005. Link[1]

  • C-H Activation (Volla/Maiti)

    • Neetipalli, T., et al. "Palladium Catalyzed Regioselective C4-Arylation and Olefination of Indoles and Azaindoles." Advanced Synthesis & Catalysis, 2019, 361 , 1441–1446. Link[1][6]

  • General Azaindole Chemistry

    • Song, J.J. et al. "Practical Synthesis of 6-Azaindole Derivatives."[1] Journal of Organic Chemistry, 2002. Link[1]

Sources

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using the 6-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a "privileged structure" in kinase inhibitor discovery, offering a distinct bioisosteric alternative to the widely used indole and 7-azaindole moieties. While 7-azaindole mimics the N7/N9 motif of purine (adenine), 6-azaindole provides a unique electronic vector and solubility profile due to the placement of the pyridine nitrogen at position 6.

This scaffold is particularly valuable for:

  • Solubility Enhancement: The N6 nitrogen lowers logP and improves aqueous solubility compared to pure indoles.

  • Hinge Binding Vectors: The scaffold can engage the kinase hinge region (Glu/Met/Gatekeeper residues) via the N1-H (donor) and C7/C5 substituents, or through water-mediated networks involving N6.

  • Intellectual Property (IP): It often serves as a novel scaffold to break out of crowded indole/7-azaindole patent spaces.

This guide details the robust synthesis of 6-azaindole cores and their regioselective functionalization to generate Type I/II kinase inhibitors.

Structural Analysis & Retrosynthesis

Unlike 7-azaindoles, which are synthesized from 2-aminopyridines, the 6-azaindole core is most efficiently accessed via 3,4-disubstituted pyridines. The primary challenge is controlling regioselectivity between the electron-rich pyrrole ring (C3) and the electron-deficient pyridine ring (C4/C5/C7).

Diagram 1: Retrosynthetic Logic & Regioselectivity

The following diagram illustrates the modular construction of the scaffold and the reactivity hierarchy.

G Target Target Kinase Inhibitor (6-Azaindole Core) Func_Scaffold Functionalized Scaffold (C3-Tail, C5-Head) Func_Scaffold->Target Deprotection / Final Coupling Core_6Aza 6-Azaindole Core (1H-pyrrolo[2,3-c]pyridine) Core_6Aza->Func_Scaffold Stepwise Functionalization C3_React C3 Position: Electrophilic Aromatic Substitution (Halogenation, Formylation) Core_6Aza->C3_React Nucleophilic Pyrrole C5_React C5/C4 Position: Cross-Coupling (Suzuki/Buchwald) Requires Halogenated Precursor Core_6Aza->C5_React Electrophilic Pyridine Precursor 3,4-Dihalopyridine (e.g., 3,4-dibromopyridine) Precursor->Core_6Aza Sonogashira / Cyclization (Larock Synthesis)

Caption: Retrosynthetic pathway showing the divergence from 3,4-dihalopyridines and the orthogonal reactivity of the C3 (nucleophilic) and C5 (electrophilic) sites.

Experimental Protocols

Protocol A: De Novo Synthesis of the 6-Azaindole Core

Rationale: While some 6-azaindoles are commercially available, complex substitution patterns (e.g., C4-methyl, C5-fluoro) require de novo synthesis. The most robust method utilizes a tandem Sonogashira coupling/cyclization sequence starting from 3,4-dihalopyridines.

Reagents:

  • Substrate: 3,4-dibromopyridine (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (TMSA) or specific functionalized alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N (3.0 equiv) in DMF (anhydrous)

  • Cyclization Reagent: t-BuOK (2.0 equiv) or TBAF (if TMS protected) in NMP.

Step-by-Step Methodology:

  • Sonogashira Coupling:

    • Charge a flame-dried reaction vessel with 3,4-dibromopyridine, PdCl₂(PPh₃)₂, and CuI under Argon.

    • Add degassed DMF and Et₃N.

    • Add the alkyne dropwise at room temperature.

    • Heat to 60°C for 4-6 hours. Monitor by LCMS for the disappearance of starting material.

    • Note: The coupling occurs selectively at the C4-position (more electron-deficient) over the C3-position of the pyridine.

  • C-N Cyclization (The "Larock" Variation):

    • If using a protected alkyne, treat the intermediate with ammonia (aq) or an amine source (e.g., benzylamine for N1-protection) and CuI/Cs₂CO₃.

    • For direct cyclization of amino-halopyridines: Heat the intermediate in NMP at 120°C with t-BuOK.

  • Workup:

    • Dilute with EtOAc, wash with water x3 (to remove DMF/NMP).

    • Purify via flash chromatography. Caution: 6-Azaindoles streak on silica. Use 1-5% MeOH/DCM with 1% NH₄OH.

Validation Criteria:

  • 1H NMR: Characteristic doublet of doublets for the pyrrole C2/C3 protons (unless substituted) and the distinct pyridine proton signals.

  • Yield Target: >60% over two steps.

Protocol B: Regioselective C3-Iodination (The "Gateway" Step)

Rationale: To install the "tail" of the kinase inhibitor (often projecting into the solvent front), C3-functionalization is required. Electrophilic iodination is highly selective for C3 over the pyridine ring.

Reagents:

  • Substrate: 6-Azaindole derivative.

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv).

  • Solvent: DMF or Acetone.

Methodology:

  • Dissolve the 6-azaindole in DMF (0.1 M).

  • Cool to 0°C.

  • Add NIS portion-wise over 15 minutes.

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Pour into ice water containing 10% sodium thiosulfate (to reduce excess iodine).

  • Isolation: The product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Critical Insight: Unlike indoles, 6-azaindoles are less electron-rich. If the reaction is sluggish, adding a catalytic amount of KOH can accelerate the reaction, but this may promote poly-halogenation.

Protocol C: Suzuki-Miyaura Cross-Coupling (C5/C7 Functionalization)

Rationale: This step installs the "head" group (often an aryl/heteroaryl ring interacting with the Gatekeeper residue).

Challenge: The pyridine nitrogen (N6) and the free N1-H can poison Palladium catalysts. Solution: Use of precatalysts and bulky biarylphosphine ligands (XPhos, SPhos).

Data Table: Optimization of Coupling Conditions

ParameterStandard Condition (Poor Yield)Optimized Condition (High Yield)
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ or Pd(dppf)Cl₂·DCM
Ligand None / PPh₃XPhos or SPhos (Ligand:Pd 2:1)
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or Cs₂CO₃
Solvent DMF/Water1,4-Dioxane/Water (4:1)
Temp 80°C100°C (Microwave preferred)

Step-by-Step Methodology:

  • Preparation: Combine the Halogenated-6-Azaindole (e.g., 5-bromo-6-azaindole) and Boronic Acid/Ester (1.2 equiv) in a microwave vial.

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Solvent: Add degassed 1,4-dioxane and 1.0 M aqueous K₃PO₄ (2.0 equiv).

  • Reaction: Seal and heat at 100°C for 1 hour (conventional) or 20 min (microwave).

  • Scavenging: Treat crude mixture with Si-Thiol scavengers to remove Pd before purification.

Mechanism of Action & Binding Mode[1][2]

Understanding how the 6-azaindole scaffold orients within the ATP-binding pocket is critical for rational design.

Diagram 2: Kinase Hinge Binding Interaction

This diagram visualizes the "Type I" binding mode where the scaffold mimics Adenine.

BindingMode cluster_scaffold 6-Azaindole Core Hinge_Backbone Hinge Region Backbone (Glu/Met Residues) Scaffold_N6 N6 (Acceptor/Water) Hinge_Backbone->Scaffold_N6 H-Bond (Weak/Water-Mediated) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent_Front Solvent Exposed Area Scaffold_N1 N1-H (Donor) Scaffold_N1->Hinge_Backbone H-Bond (Primary) Substituent_C3 C3-Substituent (Tail) Substituent_C3->Solvent_Front Solubilizing Group Substituent_C5 C5-Aryl Group (Head) Substituent_C5->Gatekeeper Hydrophobic/Steric Interaction

Caption: Schematic of 6-azaindole binding in the ATP pocket. N1-H acts as the primary hinge binder. The C3 vector points toward the solvent front, ideal for solubilizing groups.

Troubleshooting & Self-Validating Systems

To ensure experimental success and data integrity (Trustworthiness), adopt these checkpoints:

  • The "Polarity Trap":

    • Issue: 6-Azaindoles are highly polar. Standard aqueous workups often result in product loss to the aqueous phase.

    • Validation: Always check the aqueous layer by LCMS before disposal.

    • Fix: Use "salting out" procedures (saturate aqueous layer with NaCl) and use THF/EtOAc mixtures for extraction.

  • Catalyst Deactivation:

    • Issue: Stalled cross-couplings.

    • Causality: The pyridine N6 coordinates to Pd.

    • Validation: If conversion <10% after 1 hour, the catalyst is poisoned.

    • Fix: Switch to Pd(dppf)Cl₂ (bidentate ligand prevents N6 coordination) or protect N1 with SEM/Boc/Tos group (changes electronics).

  • Regioselectivity Confirmation:

    • Issue: Ambiguity between N1-alkylation and C3-alkylation.

    • Validation: Use HMBC NMR .

      • N1-alkyl: Correlation between alkyl protons and C2/C7a.

      • C3-alkyl: Correlation between alkyl protons and C2/C3a.

References

  • Review of Azaindole Scaffolds: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014, 19(12), 19937-19969. Link

  • Palladium Catalysis Protocols: Laha, J. K., et al. "Palladium-Catalyzed C–H Functionalization of Azaindoles." Chemical Communications, 2016. Link

  • Synthesis of 6-Azaindoles: Roy, S., et al. "Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions."[1] Synlett, 2020.[1] Link

  • Kinase Binding Modes: Zhang, H., et al. "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole Scaffolds."[2] Molecules, 2022.[3] Link

  • C3-Iodination Protocol: Alvarez, M., et al. "Regioselective Functionalization of Azaindoles." Journal of Organic Chemistry, 2018. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 6-Azaindole Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-azaindole scaffolds. This guide is designed to provide practical, in-depth solutions to the solubility challenges frequently encountered with this important class of compounds. As a privileged structure in medicinal chemistry, particularly for kinase inhibitors, the 6-azaindole core offers significant advantages in target binding and physicochemical properties over parent indoles.[1][2][3] However, its planar, heteroaromatic nature often leads to poor aqueous solubility, posing a significant hurdle for preclinical and clinical development.

This document moves beyond simple protocols to explain the underlying principles of solubility enhancement, empowering you to make informed decisions in your experimental design. We will cover troubleshooting strategies from initial assessment and structural modification to advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: Why is aqueous solubility often a challenge for 6-azaindole drug candidates?

While the inclusion of a nitrogen atom in the indole scaffold can improve physicochemical properties, 6-azaindole derivatives are often planar, aromatic molecules.[1] This planarity can promote strong intermolecular π-π stacking in the solid state, leading to high crystal lattice energy.[4] High lattice energy means that a significant amount of energy is required to break apart the crystal and allow solvent molecules to solvate the individual drug molecule, resulting in low aqueous solubility.[4] Although the pyridine nitrogen can act as a hydrogen bond acceptor and improve interactions with water compared to an indole, this is often insufficient to overcome the crystal packing forces.[1][5]

Q2: How does the nitrogen atom at the 6-position specifically influence solubility?

The nitrogen atom at the 6-position is a key modulator of the scaffold's properties. Its primary roles are:

  • Hydrogen Bond Acceptor: The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, which can enhance interactions with protic solvents like water.[5] This feature can improve binding affinity to biological targets and favorably impact solubility.[1][5]

  • Basicity and pH-Dependent Solubility: The 6-azaindole nucleus is weakly basic. This allows the pyridine nitrogen to be protonated at acidic pH, forming a cationic species.[6] This salt form is typically much more water-soluble than the neutral molecule, leading to significant pH-dependent solubility.[7][8] This property is a critical lever for solubility enhancement through salt formation or pH-adjusted formulations.

Q3: What are the primary strategies I should consider for improving the solubility of a 6-azaindole candidate?

A multi-pronged approach is often necessary. The main strategies, which we will detail in the troubleshooting guides, fall into several categories:

  • Chemical (Structural) Modification: Altering the molecule itself to improve its intrinsic solubility by introducing polar groups or disrupting crystal packing.[4][9][10]

  • Solid-State Modification: Changing the solid form of the drug to one with more favorable dissolution characteristics without altering the chemical structure. This includes:

    • Salt Formation: For ionizable 6-azaindoles, creating a salt with a suitable counter-ion.[11]

    • Co-crystallization: Forming a multi-component crystal with a benign coformer molecule.[12][13][14]

    • Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[7][15]

  • Formulation-Based Approaches: Using excipients to create a favorable microenvironment for dissolution, especially for preclinical studies. This includes pH adjustment, co-solvents, surfactants, and lipid-based systems.[16][17][18]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, actionable guides for addressing specific solubility problems you may encounter during your research.

Guide 1: My lead compound shows poor solubility in initial screens. How do I establish a reliable baseline?

Issue: You have a promising 6-azaindole candidate, but early kinetic solubility assays are variable and suggest low solubility. Before attempting optimization, you need an accurate measure of its intrinsic, or thermodynamic, solubility. Kinetic solubility data can often overestimate the true solubility of a compound.[9]

Solution: Determine Thermodynamic Solubility via the Shake-Flask Method.

This gold-standard method measures the equilibrium concentration of a compound in a saturated solution, providing a robust baseline for evaluating enhancement strategies.[9]

Protocol: Shake-Flask Thermodynamic Solubility Measurement

  • Preparation: Add an excess amount of the solid 6-azaindole compound to a known volume of your test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The goal is to allow the system to reach equilibrium. A minimum of 24-48 hours is recommended.[9]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the excess solid without disturbing the equilibrium. This is typically done by filtration through a low-binding syringe filter (e.g., 0.22 or 0.45 µm PTFE) or by centrifugation.[9]

  • Quantification: Immediately dilute the filtrate with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation.[9] Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • Verification: Ensure the pH of the final saturated solution has not drifted significantly from the starting buffer pH. Check the solid material post-experiment by techniques like XRPD to see if any form conversion has occurred.

G cluster_0 Thermodynamic Solubility Workflow A 1. Add Excess Solid Compound to Buffer (pH 7.4) B 2. Agitate at Constant Temp for 24-48 hours A->B Equilibration C 3. Separate Phases (Filter or Centrifuge) B->C Saturation Reached D 4. Dilute Supernatant in Organic Solvent C->D Prevent Precipitation E 5. Quantify Concentration (e.g., HPLC) D->E F Result: Thermodynamic Solubility (µg/mL or µM) E->F

Caption: Workflow for Thermodynamic Solubility Measurement.

Guide 2: My 6-azaindole is non-ionizable or salt formation failed. What is the best solid-state approach?

Issue: Your compound lacks a suitable ionizable handle, or attempts at salt formation did not yield a stable, soluble salt. You need an alternative strategy to modify the solid form.

Solution: Explore Co-crystallization.

Co-crystallization is a powerful technique that modifies the crystal lattice by incorporating a neutral "coformer" molecule, held together by non-covalent interactions like hydrogen bonds.[12][13] This creates a new crystalline solid with unique physicochemical properties, often leading to enhanced solubility and dissolution rates without chemically altering the active pharmaceutical ingredient (API).[12][14] It is an excellent strategy for BCS Class II and IV drugs.[12]

Protocol: Co-crystal Screening via Liquid-Assisted Grinding (LAG)

  • Coformer Selection: Choose a set of pharmaceutically acceptable coformers. Good candidates often have complementary functional groups (e.g., carboxylic acids, amides) that can form hydrogen bonds with the 6-azaindole scaffold.

  • Preparation: Place the API and a selected coformer (typically in a 1:1 or 1:2 molar ratio) into a milling jar with a grinding ball.

  • Grinding: Add a minimal amount of a suitable solvent (a few microliters). This small amount of solvent acts as a catalyst for molecular rearrangement. Mill the mixture for a set time (e.g., 30-60 minutes).

  • Analysis: Analyze the resulting solid by X-ray Powder Diffraction (XRPD). The appearance of new peaks not present in the starting materials indicates the formation of a new crystalline phase, potentially a co-crystal.

  • Characterization: If a new form is identified, scale up the synthesis and further characterize it using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and single-crystal X-ray diffraction to confirm its structure.

  • Solubility Testing: Measure the thermodynamic solubility of the new co-crystal form using the protocol in Guide 1 to determine if the objective has been achieved.

G cluster_0 Co-crystal Formation API 6-Azaindole API (Poor Solubility) Cocrystal New Co-crystal Lattice API + Coformer (Improved Solubility) API->Cocrystal H-Bonding Coformer Coformer (e.g., Nicotinamide) Coformer->Cocrystal H-Bonding

Caption: Co-crystallization of an API and coformer.

Guide 3: I need to quickly formulate a poorly soluble 6-azaindole for a preclinical animal study. What are my options?

Issue: You need to prepare a solution or suspension for an urgent in vivo pharmacokinetic (PK) or efficacy study. The compound's low aqueous solubility makes simple aqueous dosing impossible.

Solution: Employ Enabling Formulation Vehicles.

For preclinical studies, various formulation strategies can be used to achieve the required dose concentration.[18] The choice depends on the compound's properties and the route of administration.

Common Preclinical Formulation Strategies

StrategyPrincipleCommon ExcipientsProsCons
pH Adjustment For ionizable 6-azaindoles, adjusting the pH of the vehicle to protonate the basic nitrogen can dramatically increase solubility.[7][8]Citrate buffer, phosphate buffer, HCl/NaOHSimple, effective for ionizable compounds.Risk of precipitation upon administration into physiological pH (e.g., in the gut or bloodstream).[7]
Co-solvents Using a water-miscible organic solvent to increase the drug's solubility in the aqueous vehicle.[7][18]PEG 400, Propylene Glycol (PG), Ethanol, DMSOCan achieve high drug concentrations. Relatively simple to prepare.Potential for in vivo toxicity with some co-solvents. Risk of precipitation upon dilution in vivo.
Surfactants Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[18]Tween® 80, Cremophor® EL, Solutol® HS 15Can significantly enhance solubility and may improve absorption.Potential for toxicity and can interfere with some biological assays.
Amorphous Dispersions Creating a high-energy amorphous form of the drug, often stabilized in a polymer, which has higher apparent solubility and faster dissolution than the crystalline form.[7][15]PVP, HPMC, Soluplus®Can lead to significant bioavailability enhancement.More complex to prepare (requires spray drying or hot-melt extrusion). Physical stability can be a concern.[17]

Recommended Workflow for Formulation Screening

G cluster_1 Preclinical Formulation Screening Start Poorly Soluble 6-Azaindole CheckIonizable Is the compound ionizable? Start->CheckIonizable TestpH Screen pH-adjusted vehicles CheckIonizable->TestpH Yes TestCosolvent Screen Co-solvent/ Surfactant systems CheckIonizable->TestCosolvent No Select Select Lead Formulation (Check stability & viscosity) TestpH->Select TestAmorphous Consider Amorphous Solid Dispersion TestCosolvent->TestAmorphous If needed TestCosolvent->Select TestAmorphous->Select End Proceed to In Vivo Study Select->End

Caption: Decision workflow for preclinical formulation.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with 6-azaindole drug candidates, unlocking their full therapeutic potential.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). ACS Omega. Retrieved from [Link]

  • Azaindole Therapeutic Agents. (n.d.). Molecules. Retrieved from [Link]

  • The importance of indole and azaindole scaffold in the development of antitumor agents. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). Molecules. Retrieved from [Link]

  • The Photophysical Properties of 6-Azaindole. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Infectious Diseases. Retrieved from [Link]

  • A nitrogen-rich, azaindole-based microporous organic network: synergistic effect of local dipole–π and dipole–quadrupole interactions on carbon dioxide uptake. (n.d.). Polymer Chemistry. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of PharmTech Research. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Review on Co-Crystallization for Solubility Enhancement. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Strategies in poorly soluble drug delivery systems. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Novel manufacturing strategies for poorly water-soluble drugs. (n.d.). University of Mississippi. Retrieved from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaceutical Co-Crystals: An Emerging Approach for Enhancement of Solubility and Bioavailability of a Drug. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Determination and analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems at different temperatures. (2022). Journal of Molecular Liquids. Retrieved from [Link]

  • Co-crystallization an alternative modified technique for solubility enhancement. (n.d.). RJ Wave. Retrieved from [Link]

  • Unlocking Potential: Cocrystals as catalyst for heightened solubility and dissolution of low solubility pharmaceuticals. (n.d.). International Journal for Innovative Research in Technology. Retrieved from [Link]

  • Salt formation to improve drug solubility. (2005). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (n.d.). ADMET and DMPK. Retrieved from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston University. Retrieved from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (n.d.). CatSci. Retrieved from [Link]

Sources

Validation & Comparative

hydrogen bonding patterns of pyrrolo[2,3-c]pyridine in active sites

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Hydrogen Bonding Architectures of Pyrrolo[2,3-c]pyridine in Active Sites

Executive Summary

This guide analyzes the hydrogen bonding capabilities of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold, contrasting it with its more ubiquitous isomer, pyrrolo[2,3-b]pyridine (7-azaindole).[1] While 7-azaindole is the "gold standard" for kinase hinge binding due to its bidentate donor-acceptor motif, the 2,3-c isomer presents a distinct vector geometry and a significantly higher pKa (~8.0 vs. ~4.6).[1] These physicochemical divergences make pyrrolo[2,3-c]pyridine an ideal candidate for targeting solvent-exposed acidic residues or epigenetic pockets (e.g., LSD1), rather than the hydrophobic hinge regions of kinases.[1][2]

Structural & Electronic Landscape: The Isomer Divergence

To rationally design ligands, one must understand the electronic penalty and vector shift associated with moving the nitrogen atom from position 7 (b-series) to position 6 (c-series).

The Vector Shift
  • Pyrrolo[2,3-b]pyridine (7-azaindole): The pyrrole NH (N1) and pyridine N (N7) are adjacent.[1] This creates a "cis-like" bidentate motif perfect for binding the backbone NH and CO of the kinase hinge region (e.g., ATP pocket).[1]

  • Pyrrolo[2,3-c]pyridine (6-azaindole): The pyridine nitrogen shifts to position 6. The angle between the N1-H donor and the N6 acceptor widens, disrupting the parallel hydrogen bonding capability required for standard hinge binding.[1] Instead, N6 projects a lone pair roughly 120° away from the N1 vector, ideal for interacting with water networks or side-chain residues (Asp/Glu) located deeper in the pocket or at the solvent front.[1]

The Basicity Switch (pKa Impact)

The position of the nitrogen atom drastically alters the acidity/basicity of the scaffold, influencing its protonation state at physiological pH (7.4).[1]

FeaturePyrrolo[2,3-b]pyridine (7-aza)Pyrrolo[2,3-c]pyridine (6-aza)Impact on Binding
Pyridine pKa ~4.6 (Weak Base)~8.0 (Moderate Base)2,3-c is often protonated at pH 7.4, enabling salt bridges.
H-Bond Character Neutral AcceptorCationic Donor (if protonated)2,3-c can target anionic residues (Asp/Glu).
Dipole Moment Aligned with HingeLongitudinal/DispersedAlters solvation penalty upon binding.[1]

Critical Insight: The elevated pKa of the 2,3-c isomer is due to the increased distance between the pyridine nitrogen and the pyrrole nitrogen, reducing the electron-withdrawing inductive effect that suppresses basicity in the 7-isomer.[1]

Active Site Performance: Scaffold Hopping Logic

Scenario A: The Kinase Hinge (Why 2,3-c often fails)

In a typical kinase ATP pocket (e.g., JAK, CDK), the enzyme backbone requires a planar, bidentate binder.[1][2]

  • 7-azaindole: Fits perfectly. N1-H donates to hinge CO; N7 accepts from hinge NH.

  • 6-azaindole (2,3-c): If N1-H binds the hinge CO, N6 is pointed away from the hinge NH. This forces the scaffold to rotate or rely on a water-mediated bridge, often resulting in a loss of potency (ΔG) due to entropic penalties (trapping water) or enthalpic mismatch.[1]

Scenario B: Epigenetic & Allosteric Pockets (Where 2,3-c excels)

The 2,3-c scaffold shines in large, open pockets where electrostatic interactions dominate over steric complementarity.[1][2]

  • Case Study: LSD1 Inhibitors (Lysine Specific Demethylase 1). [1][2][3][4][5][6]

    • Target: LSD1 has a large substrate-binding channel that accommodates the histone tail.

    • Mechanism:[1][7] Recent discoveries (e.g., LSD1-UM-109 ) utilize pyrrolo[2,3-c]pyridine.[4][5][6] The scaffold does not bind a "hinge" but anchors into the active site via salt bridges or water-mediated H-bonds using the N6 nitrogen.

    • Advantage:[1][8][9] The basic N6 (protonated) can form a strong electrostatic interaction with conserved aspartate residues (e.g., Asp555 in LSD1) that a neutral 7-azaindole cannot mimic.[1]

Visualization: Interaction Vectors & Decision Logic

The following diagram illustrates the vector differences and the decision logic for scaffold selection.

ScaffoldLogic Start Target Analysis Pocket_Type Pocket Architecture? Start->Pocket_Type Hinge Narrow Hydrophobic Slot (e.g., Kinase ATP site) Pocket_Type->Hinge Backbone H-Bonds Open Solvent Exposed / Acidic (e.g., LSD1, Epigenetics) Pocket_Type->Open Electrostatics Scaffold_B Pyrrolo[2,3-b]pyridine (7-azaindole) Hinge->Scaffold_B Scaffold_C Pyrrolo[2,3-c]pyridine (6-azaindole) Open->Scaffold_C Mech_B Mechanism: Neutral H-Bond Acceptor (pKa ~4.6) Bidentate Planar Fit Scaffold_B->Mech_B Mech_C Mechanism: Cationic Salt Bridge (pKa ~8.0) Monodentate + Water Network Scaffold_C->Mech_C Vector_B Vectors: Parallel (N1-H & N7) Mech_B->Vector_B Vector_C Vectors: Divergent (120°) Mech_C->Vector_C

Caption: Decision matrix for scaffold selection based on active site topology and required electrostatic interactions. Note the divergence in vector geometry.

Experimental Validation Protocols

To validate the binding mode and protonation state of pyrrolo[2,3-c]pyridine derivatives, use the following self-validating workflows.

Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

ITC distinguishes between the enthalpy-driven binding of a salt bridge (2,3-c) versus the entropy/enthalpy balance of hydrophobic burial.

  • Protocol:

    • Buffer Matching: Dialyze protein (e.g., LSD1) and dissolve ligand in the exact same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[1][2] Crucial: Mismatched DMSO concentrations will create large heats of dilution masking the signal.[1]

    • pH Scan: Run titrations at pH 6.5, 7.5, and 8.5.

    • Analysis:

      • If

        
         (enthalpy) becomes significantly more negative (favorable) at lower pH, it confirms the involvement of a protonated N6 (salt bridge formation).[1][2]
        
      • For 7-azaindole, binding enthalpy should remain relatively constant across this pH range (neutral binding).[1]

X-Ray Crystallography (Soaking Strategy)

Co-crystallization is preferred, but soaking is faster for scaffold comparison.[1][2]

  • Protocol:

    • Crystal Growth: Grow apo-crystals of the target protein (e.g., LSD1-CoREST complex) using hanging drop vapor diffusion.

    • Soaking: Introduce the pyrrolo[2,3-c]pyridine ligand at 1-5 mM (with <5% DMSO) into the drop. Incubate for 2-24 hours.

    • Data Collection: Collect diffraction data at 100 K.

    • Refinement: Look for the

      
       electron density map.
      
    • Validation: specifically check the distance between N6 and the nearest oxygen acceptor.[1]

      • Distance < 3.0 Å: Direct H-bond/Salt bridge.

      • Distance > 3.5 Å: Water-mediated interaction (look for ordered solvent spheres).

Comparative Data Summary

The table below summarizes the theoretical and experimental differences expected when comparing these scaffolds in a drug discovery campaign.

MetricPyrrolo[2,3-b]pyridine (Standard)Pyrrolo[2,3-c]pyridine (Alternative)
Primary Interaction Hinge Binding (Backbone)Electrostatic / Water-Network
pKa (Pyridine N) 4.6 (Neutral at pH 7.4)8.0 (Protonated at pH 7.[1]4)
Solubility ModerateHigh (due to ionization)
Selectivity Profile Broad (Kinase Generalist)Narrow (Specific Acidic Pockets)
Metabolic Liability N-Oxidation possibleN-Oxidation / Ring opening
Key Example Tofacitinib (JAK Inhibitor)LSD1-UM-109 (LSD1 Inhibitor)

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2023).[5][6][10] Context: Defines the utility of the 2,3-c scaffold in epigenetic targets. [1][2]

  • Physicochemical Properties of Azaindoles. Source: EPA CompTox Chemicals Dashboard.[11] Context: Provides pKa and physical property data for pyrrolo[2,3-c]pyridine derivatives. [2]

  • Scaffold Hopping in Kinase Drug Discovery. Source: Journal of Medicinal Chemistry (General Principles).[1] Context: Background on why 7-azaindole is the preferred kinase scaffold over its isomers.

Sources

Technical Guide: HPLC Separation & Retention Analysis of 6-Azaindole vs. 7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the HPLC retention behavior of 6-azaindole versus 7-azaindole. It synthesizes physicochemical data with experimental methodologies to offer a robust separation strategy.

Executive Summary

The separation of 6-azaindole and 7-azaindole isomers presents a classic chromatographic challenge: separating positional isomers with identical molecular weights (118.14 g/mol ) and similar hydrophobicities.

The Critical Differentiator: The primary mechanism for separation is pH-dependent ionization , driven by the distinct basicity of the pyridine nitrogen in each isomer.

  • 7-Azaindole (pKa ~4.6): Less basic.[1] It deprotonates (becomes neutral) at a lower pH.[1]

  • 6-Azaindole (pKa ~6.0): More basic.[1] It remains protonated (ionic) at higher pH levels than the 7-isomer.

Elution Consensus: In Reverse Phase Chromatography (RP-HPLC) at neutral pH (pH 6.5–7.5), 6-azaindole elutes first (lower retention) because it retains more cationic character, while 7-azaindole elutes later as a neutral, more hydrophobic species.[1]

Physicochemical Profile & Mechanism

Understanding the electronic environment of the nitrogen atoms is essential for predicting retention behavior.

Comparative Properties Table
Feature6-Azaindole (1H-pyrrolo[2,3-c]pyridine)7-Azaindole (1H-pyrrolo[2,3-b]pyridine)Chromatographic Impact
Structure N at position 6 (meta to bridgehead)N at position 7 (ortho to bridgehead)Affects dipole moment & pKa.[1]
pKa (Conj. Acid) ~6.0 (More Basic)~4.6 (Less Basic)6-Azaindole is + charged over a wider pH range.[1]
H-Bonding Donor (NH) + Acceptor (N6)Donor (NH) + Acceptor (N7)7-Azaindole can form cyclic dimers (pseudo-base pair).[1]
LogP (Neutral) ~1.56~1.657-Azaindole is slightly more lipophilic when neutral.[1]
Elution (pH 7) Faster (tR1)Slower (tR2)Separation factor (

) is maximized at pH 6–7.[1]
The "Basicity" Mechanism

The position of the nitrogen atom relative to the pyrrole ring influences electron density. In 7-azaindole, the proximity of the pyridine nitrogen to the pyrrole NH allows for unique intramolecular interactions and inductive effects that lower its basicity compared to 6-azaindole.

  • At pH 3.0: Both isomers are fully protonated (

    
    ).[1] Retention is low for both on C18 due to ionic repulsion from the stationary phase. Separation is difficult and relies solely on minor differences in the hydrophobicity of the cations.
    
  • At pH 7.0:

    • 7-Azaindole: pH > pKa (4.6).[1] It exists primarily as a neutral molecule. Interaction with C18 is strong (Hydrophobic).

    • 6-Azaindole: pH

      
       pKa (6.0).[1] It exists as a mixture of cationic and neutral  forms. The cationic fraction reduces the overall retention time relative to the 7-isomer.
      

Experimental Protocols

Method A: Reverse Phase (C18) - The "pH Switch" Strategy

This protocol uses pH to maximize the selectivity factor (


).[1]
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer, adjusted to pH 7.0 .

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Both isomers absorb strongly here).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to stack polar species)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

Expected Outcome: 6-Azaindole elutes distinctively earlier than 7-azaindole.

Method B: Orthogonal Selectivity (Phenyl-Hexyl)

If matrix interferences occur, use a Phenyl-Hexyl column.[1] The


-

interactions offer alternative selectivity, often enhancing the retention of 7-azaindole due to its ability to form planar dimers or specific stacking interactions.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).[1]

  • Mobile Phase: Water / Methanol (Methanol enhances

    
    -
    
    
    
    selectivity better than ACN).[1]
  • Additives: 0.1% Formic Acid (pH ~2.7).[1]

  • Note: Even at low pH, the Phenyl phase may separate them based on the electron-rich nature of the rings, though the pH 7 method (Method A) is generally more robust for these specific isomers.

Separation Logic & Workflow (Visualization)

The following diagram illustrates the decision process for separating these isomers, highlighting the critical role of pKa.

AzaindoleSeparation Start Start: Mixture of 6-Azaindole & 7-Azaindole CheckPH Select Mobile Phase pH Start->CheckPH Acidic Acidic pH (pH 2-3) (e.g., 0.1% Formic Acid) CheckPH->Acidic Mass Spec Compatible Neutral Neutral pH (pH 6.5-7.5) (e.g., Ammonium Acetate) CheckPH->Neutral Recommended for Separation StateAcid State: Both Protonated (+) (Low Hydrophobicity) Acidic->StateAcid ResultAcid Result: Fast Elution Poor Resolution (Co-elution likely) StateAcid->ResultAcid StateNeutral State Analysis: 7-Aza (pKa 4.6) -> Neutral 6-Aza (pKa 6.0) -> Partial (+) Neutral->StateNeutral ResultNeutral Result: High Resolution 6-Aza elutes FIRST 7-Aza elutes SECOND StateNeutral->ResultNeutral

Figure 1: Decision logic for HPLC method development. The neutral pH pathway exploits the pKa difference (ΔpKa ≈ 1.4) to maximize resolution.

Troubleshooting & Optimization

IssueCauseSolution
Peak Tailing Interaction between protonated nitrogen and residual silanols on the column.1. Use "End-capped" columns (e.g., Eclipse Plus).2. Increase buffer concentration (up to 25 mM).3. Add 5-10% Methanol to Mobile Phase A.
Co-elution pH is too low (both cationic) or too high (both neutral).[1]Adjust pH to 6.8 . This sits exactly between the pKa values, maximizing the charge difference.
Retention Drift Temperature fluctuations affecting pKa/ionization equilibrium.Thermostat column compartment to 30°C or 40°C .

References

  • Physicochemical Properties of Azaindoles

    • Source: Catalán, J., et al. "Study of 7-azaindole in its first four singlet states."[1] The Journal of Chemical Physics, 2005.

    • Relevance: Defines the acidity/basicity constants and dipole moments of the 7-azaindole system.
  • Synthesis and Reactivity of Azaindole Isomers

    • Source: Popowycz, F., et al.[1] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 2014.[1]

    • Relevance: Discusses the structural differences and medicinal chemistry applications (solubility/LogP) of 6- vs 7-azaindoles.
  • Chrom

    • Source: Sigma-Aldrich / Merck. "Ascentis & Discovery Method Development Tool Kit."
    • Relevance: Provides general protocols for separating basic heterocycles using C18 and Phenyl phases.

Sources

Safety Operating Guide

Personal protective equipment for handling (1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: (1H-Pyrrolo[2,3-c]pyridin-4-yl)methanol

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling, use, and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this exact isomer, our recommendations are grounded in a conservative risk assessment based on the known hazards of structurally similar pyrrolopyridine and pyridine-methanol derivatives. This approach, known as hazard banding, is a cornerstone of responsible laboratory safety for new or sparsely documented chemical entities.

The primary directive of this protocol is to ensure minimal exposure and mitigate risks through a combination of engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).

Hazard Assessment and Risk Profile

Anticipated Hazards:

  • Acute Oral Toxicity (Category 4): Likely harmful if swallowed.[2][3]

  • Skin Irritation (Category 2): Expected to cause skin irritation upon contact.[2][3][4]

  • Serious Eye Irritation (Category 2): Expected to cause serious and potentially damaging eye irritation.[2][3][4]

  • Respiratory Tract Irritation (STOT - Single Exposure, Category 3): The solid (dust) or dissolved aerosols may cause respiratory irritation.[2][3]

  • Hygroscopic Nature: The compound may absorb moisture from the air, which can affect its physical state and reactivity.[2][3]

Based on this profile, the compound must be handled with appropriate care to prevent ingestion, inhalation, and direct contact with skin and eyes.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical hazard, supplementing critical engineering controls like fume hoods. The level of PPE required is dictated by the specific task and the potential for exposure.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)Safety Glasses with Side ShieldsStandard Nitrile GlovesFlame-Resistant Lab CoatNot generally required
Weighing & Transfer (Solid, in Fume Hood)Chemical Splash GogglesDouble-gloved (Nitrile)Flame-Resistant Lab Coat (fully buttoned)Recommended if significant dust is generated (N95)
Solution Preparation (in Fume Hood)Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesFlame-Resistant Lab Coat (fully buttoned)Not required if performed correctly in a certified fume hood
Large-Scale Operations (>1 L) Chemical Splash Goggles & Face ShieldFlexible Laminate (e.g., Silver Shield) under Nitrile GlovesChemical-Resistant Apron over Lab CoatAssess need based on ventilation and aerosol risk

Rationale and Causality:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and accidental splashes.[5] A face shield must be worn over goggles during procedures with a higher risk of splashing, such as when handling larger volumes or during vigorous mixing.[5][6]

  • Hand Protection: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are suitable for incidental contact.[6] For prolonged handling or when preparing solutions, wearing two pairs of gloves (double-gloving) is recommended. If a glove is contaminated, the outer glove can be removed and replaced without exposing the skin. For chemicals with unknown toxicity, a more robust glove system, such as a flexible laminate glove worn under a heavy-duty nitrile or neoprene glove, provides superior protection.[5] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[7]

  • Body Protection: A flame-resistant lab coat is required at all times in the laboratory.[5] It should be fully buttoned with sleeves rolled down to provide maximum skin coverage. For procedures involving larger quantities where splashes are a significant risk, a chemical-resistant apron should be worn over the lab coat. Ensure that legs and feet are fully covered by wearing long pants and closed-toe, closed-heel shoes.[5]

  • Respiratory Protection: All handling of solid this compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure. This is the primary engineering control. A respirator (e.g., an N95 dust mask) may be necessary as a secondary precaution if there is a risk of dust generation that cannot be adequately controlled by the fume hood.[6][8] Surgical masks offer no protection against chemical dust or vapors and must not be used for this purpose.[7]

Operational Workflow and Disposal Plan

A structured workflow is essential for minimizing risk. The following diagram and procedural steps outline the critical decision points for PPE selection and the overall handling process.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Task Assessment fume_hood Verify Fume Hood Certification (within 12 months) start->fume_hood gather_ppe Gather Required PPE fume_hood->gather_ppe inspect_ppe Inspect PPE for Damage (Gloves, Goggles, Coat) gather_ppe->inspect_ppe task_decision Nature of Task? inspect_ppe->task_decision weigh_solid Task: Weigh Solid Compound ppe_level1 Required PPE: - Goggles - Double Nitrile Gloves - Lab Coat weigh_solid->ppe_level1 make_solution Task: Prepare Solution ppe_level2 Required PPE: - Goggles & Face Shield - Heavy-duty Gloves - Lab Coat & Apron make_solution->ppe_level2 task_decision->weigh_solid Weighing Solid task_decision->make_solution Making Solution decontaminate Decontaminate Work Surface ppe_level1->decontaminate ppe_level2->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: PPE selection and handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood has been certified within the last year.

    • Assemble all necessary PPE as determined by your task (see table above).

    • Inspect all PPE for defects, such as cracks in goggles or pinholes in gloves.[9]

    • Designate a specific area within the fume hood for handling the compound.

  • Handling (Inside Fume Hood):

    • Weighing: Use a tared weigh boat or glassine paper. Handle the container and spatula carefully to avoid generating dust. Close the primary container immediately after dispensing.

    • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.

  • Post-Handling & Decontamination:

    • Wipe down the work surface in the fume hood, the balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of the cleaning materials as hazardous waste.

  • PPE Removal:

    • Remove PPE in the following order to prevent re-contamination:

      • Chemical-resistant apron (if used).

      • Outer gloves.

      • Face shield and goggles.

      • Lab coat.

      • Inner gloves.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Spill and Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes.[2][3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[2][3] Seek immediate medical attention.

  • Small Spill (in Fume Hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]

  • Large Spill: Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health and Safety (EHS) office.

Disposal Plan:

All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels) and excess chemical, is considered hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible solvent waste container.

  • Do not dispose of this chemical down the drain or in regular trash.[9] Disposal must be managed according to federal, state, and local regulations, typically through a licensed chemical disposal company via incineration.[10]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Sigma-Aldrich. (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol Safety Information.

  • Thermo Fisher Scientific. (2025-09-16). Pyridine-4-methanol SAFETY DATA SHEET.

  • Thermo Fisher Scientific. (2025-09-15). Pyridine-3-methanol SAFETY DATA SHEET.

  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.

  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

  • Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.

  • Centers for Disease Control and Prevention. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.

  • Benchchem. Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.

  • TCI EUROPE N.V. (2025-05-26). 5-Chloro-1H-pyrrolo[2,3-b]pyridine - SAFETY DATA SHEET.

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.

  • Ghamry, M. A., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.